Viomycidin
Description
Viomycidin is a critical structural component of viomycin, a cyclic peptide antibiotic primarily used in the treatment of tuberculosis (TB). Viomycin belongs to the tuberactinomycin family, which targets bacterial ribosomes to inhibit protein synthesis. The this compound residue in viomycin contains a hydroxyl group that significantly influences its chemical properties, including its basicity and ability to coordinate metal ions like copper(II) . This coordination enhances viomycin's capacity to degrade DNA under specific conditions, a mechanism that contributes to its antimycobacterial activity . Viomycin's unique structural features, such as its peptide backbone and functional groups, enable it to bind the 23S rRNA of the 50S ribosomal subunit, disrupting translation in Mycobacterium tuberculosis .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(1R,5S,7S)-3-amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid |
InChI |
InChI=1S/C6H10N4O2/c7-6-8-2-1-3(10-6)9-4(2)5(11)12/h2-4,9H,1H2,(H,11,12)(H3,7,8,10)/t2-,3+,4+/m1/s1 |
InChI Key |
YQNZBBCYFJAWJK-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](N[C@H]1N=C(N2)N)C(=O)O |
Canonical SMILES |
C1C2C(NC1N=C(N2)N)C(=O)O |
Synonyms |
2,4,6-triaza-3-iminobicyclo(3.2.1)octane-7- carboxylic acid viomycidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Viomycidin-containing viomycin shares functional and structural similarities with other tuberactinomycins, such as capreomycin and enviomycin. Below is a detailed comparison based on molecular structure, mechanism of action, and antimicrobial efficacy:
Table 1: Comparative Analysis of Viomycin, Capreomycin, and Enviomycin
Structural and Functional Differences
Viomycin vs. Capreomycin :
- Viomycin's this compound residue enables Cu(II)-mediated DNA degradation , a feature absent in capreomycin . Capreomycin, however, uses sulfate groups to enhance solubility and ribosomal binding, targeting the 30S subunit instead of the 50S subunit.
- Resistance to viomycin often arises from ribosomal protein mutations, whereas capreomycin resistance involves rRNA methylation, reducing cross-resistance risks .
Viomycin vs. Enviomycin :
- Enviomycin shares viomycin's 23S rRNA target but lacks the hydroxyl group in its analogous residue, reducing its metal-binding capacity. This difference may explain enviomycin's lower DNA degradation activity compared to viomycin .
Pharmacological and Clinical Implications
- Efficacy Against TB : Viomycin and capreomycin are second-line TB drugs due to toxicity concerns, but viomycin's Cu(II) coordination may offer synergistic effects with metal-based therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
